molecular formula C13H17ClN2O3S B2876431 3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034497-02-2

3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No. B2876431
CAS RN: 2034497-02-2
M. Wt: 316.8
InChI Key: YLLSAAGNSLGKBG-UHFFFAOYSA-N
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Description

“3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine” is a chemical compound with the molecular formula C13H17ClN2O3S. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine” includes a piperidine ring attached to a pyridine ring via an oxygen atom. The piperidine ring is further substituted with a cyclopropylsulfonyl group.


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various other piperidine derivatives . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .

Scientific Research Applications

Pharmacology

3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine: is a compound that has been explored for its potential pharmacological applications. Piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They are known for their role in the synthesis of drugs and have been involved in the development of new compounds with a broad spectrum of pharmacological properties.

Antimalarial Research

This compound has been studied for its antimalarial activity. A novel hybrid drug, artesunate-3-Chloro-4 (4-chlorophenoxy) aniline (ATSA), which includes a derivative of this compound, showed promising results in vitro and in vivo against resistant strains of malaria . This highlights its potential as part of new treatments for this disease.

Material Science

In material science, the compound’s derivatives are used in the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is crucial for creating complex organic compounds, which are essential in developing new materials.

Electronics

The derivatives of this compound find applications in electronics through their use in reactions like the Suzuki–Miyaura coupling . Such reactions are fundamental in creating electronic components at the molecular level, which can lead to advancements in electronic devices.

Biological Applications

In biology, the compound’s derivatives are part of the Suzuki–Miyaura coupling process, which is used to create biologically active molecules . These molecules can be crucial for understanding biological processes and developing biotechnological applications.

Optics

While direct applications in optics were not found in the search results, piperidine derivatives, which include this compound, are significant in the pharmaceutical industry and could potentially be used in the development of optical materials with biological activity .

Industrial Applications

The compound is also relevant in industrial applications, particularly in the synthesis of various piperidine derivatives. These derivatives are used in countless additives and modifiers in applications ranging from cosmetics to information storage .

Drug Discovery

Piperidine derivatives, including this compound, are pivotal in the field of drug discovery. They have been utilized in various therapeutic applications, such as anticancer, antiviral, and antimicrobial agents .

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances .

properties

IUPAC Name

3-chloro-4-(1-cyclopropylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-12-9-15-6-3-13(12)19-10-4-7-16(8-5-10)20(17,18)11-1-2-11/h3,6,9-11H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLSAAGNSLGKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine

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